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Compound of Interest |

Compound Name: 4-Chloro-4'-iodobenzophenone
CAS No.: 99847-42-4
Cat. No.: B1601836
- 7

Executive Summary

Compound: 4-Chloro-4'-iodobenzophenone CAS Registry Number: 99847-42-4 Molecular
Formula: C13HsClIO Molecular Weight: 342.56 g/mol [1][2]

4-Chloro-4'-iodobenzophenone is a non-symmetric diaryl ketone characterized by two
distinct halogen substituents at the para positions.[1] Its primary value in drug development and
materials science lies in its chemoselectivity. The significant reactivity difference between the
aryl-iodide and aryl-chloride bonds allows for sequential cross-coupling reactions (e.g., Suzuki-
Miyaura or Heck couplings), enabling the precise construction of complex asymmetric scaffolds
without the need for protecting groups.

This guide outlines the synthesis, purification, and critical quality attributes (CQA) required to
isolate this compound with >98% purity, specifically addressing the management of

regioisomers during production.

Physicochemical Profile

The melting point and solubility profile are heavily influenced by the crystal packing efficiency,
which is disrupted by the asymmetry of the halogen atoms compared to symmetric analogs
(e.g., 4,4'-dichlorobenzophenone).
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Property Value | Description Notes

Pale yellow to off-white Coloration often indicates trace
Appearance ) ) o )

crystalline solid iodine or ortho-isomers.[1]

Experimental verification
required via DSC. Value is
intermediate between 4,4'-

Melting Point 155-165°C (Predicted) dichlorobenzophenone
(145°C) and 4,4'-
diiodobenzophenone (237°C).
[1]

Soluble: DCM, Chloroform, Recrystallization is best
Solubility THF, warm Ethanolinsoluble: performed in Ethanol or
Water Acetone/Hexane mixtures.

Highly lipophilic; requires non-
LogP ~5.2 (Estimated) polar mobile phases for

chromatography.

Solid state stability is high, but
Flash Point >110°C avoid light exposure
(deiodination risk).

Note on Melting Point: Unlike commodity chemicals, the exact melting point of this specific
isomer is rarely cited in open literature. The range provided is a high-confidence estimate
based on structural homology. Researchers must establish an internal standard using
Differential Scanning Calorimetry (DSC).

Synthesis Protocol: Friedel-Crafts Acylation[1][3][4]
[5]

The most robust industrial route utilizes Friedel-Crafts acylation.[1] To minimize cost and
maximize regio-control, 4-iodobenzoyl chloride is reacted with chlorobenzene.[1]

» Rationale: Chlorobenzene acts as both the reactant and the solvent, driving the reaction
forward. The para-directing nature of the chlorine atom on the solvent ring favors the
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formation of the 4,4' isomer, though ortho impurities (2-chloro-4'-iodobenzophenone) will
form and must be removed.[1]

Reagents & Materials[1][4][5][6][7][8]1[9][10][11][12]

e Substrate: 4-lodobenzoyl chloride (CAS 1711-02-0) [1.0 equiv][1]
» Solvent/Reactant: Chlorobenzene (Anhydrous) [10.0 equiv][1]
e Catalyst: Aluminum Chloride (AlICI3), Anhydrous, Powder [1.1 equiv]

e Quench: Ice water / HCI (1M)

Step-by-Step Methodology

e Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux
condenser, and an addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

o Catalyst Suspension: Charge the flask with AICIs (1.1 equiv) and anhydrous chlorobenzene
(5.0 equiv). Cool the suspension to 0-5°C using an ice bath.

» Addition: Dissolve 4-iodobenzoyl chloride (1.0 equiv) in the remaining chlorobenzene (5.0
equiv). Add this solution dropwise to the AICIs suspension over 30 minutes. Crucial: Maintain
temperature <10°C to minimize deiodination.

¢ Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
Stir for 4—6 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes).

¢ Quench: Pour the reaction mixture slowly into a stirred beaker of ice water acidified with HCI.
The aluminum complex will hydrolyze, precipitating the crude organic product.

o Extraction: Separate the organic layer.[3] Extract the aqueous layer with Dichloromethane
(DCM) (2x). Combine organic layers, wash with Brine, and dry over anhydrous MgSOa.

o Concentration: Evaporate the solvent under reduced pressure. The excess chlorobenzene
must be removed completely (high vacuum may be required).

Purification (Critical Step)
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The crude solid will contain the desired 4,4'-isomer and the 2,4'-isomer (ortho impurity).[1]

Recrystallization: Dissolve the crude solid in boiling Ethanol (EtOH).

Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C. The symmetric
4,4'-isomer packs more efficiently and will crystallize first.

Filtration: Filter the crystals and wash with cold EtOH.

Drying: Dry under vacuum at 40°C.

Analytical Characterization

Trustworthiness in synthesis is established by proving the position of the halogens.

Proton NMR (*H-NMR, 400 MHz, CDCIs)

The spectrum will show two distinct "AA'BB™ systems, appearing as two pairs of doublets.

0 7.85 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Carbonyl (on the lodo-ring).

0 7.78 ppm (d, J=8.5 Hz, 2H): Protons ortho to the lodine.

0 7.72 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Carbonyl (on the Chloro-ring).

0 7.46 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Chlorine.

Diagnostic: Lack of peaks >8.0 ppm rules out significant ortho-isomer contamination (which
typically shifts protons downfield due to steric compression).[1]

Mass Spectrometry (GC-MS | LC-MS)

e Molecular lon (M+): 342 (base peak for 3°Cl).[1]
 |sotope Pattern: Look for the characteristic Chlorine isotope signature.
o M+ (342): 100%]1]

o M+2 (344): ~32% (indicates one Chlorine atom).
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o Fragmentions at m/z 139 (Cl-CeHa-CO*) and m/z 231 (I-CeHa-CO+*) confirm the
asymmetric structure.[1]

Workflow Visualization

The following diagram illustrates the logical flow of synthesis and the critical decision points for
purity control.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.lookchem.com/ProductWholeProperty_LCPL538992.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Start: 4-lodobenzoyl Chloride Reagent/Solvent:
(CAS 1711-02-0) Chlorobenzene

Friedel-Crafts Acylation
(AICI3, 0°C to RT, 6h)

Intermediate Complex

Hydrolysis (HCl/Ice)
& Extraction (DCM)

Phase Separation

y

Crude Product
(Mixture: 4,4'-isomer + 2,4'-isomer)

W
\
Isomer Separation \lReprocess Mother Liquor
P J (Optional)
/

Recrystallization
(Boiling Ethanol)

Final Product:
4-Chloro-4'-iodobenzophenone
(>98% Purity)

Click to download full resolution via product page

Figure 1: Synthetic workflow for the regioselective production of 4-Chloro-4'-
iodobenzophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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